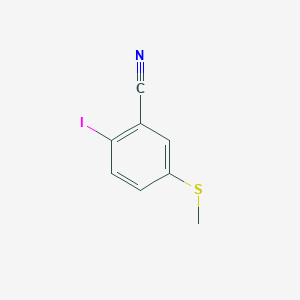

2-Iodo-5-(methylsulfanyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Iodo-5-(methylsulfanyl)benzonitrile is an organic compound with the molecular formula C₈H₆INS. It is characterized by the presence of an iodine atom, a methylsulfanyl group, and a nitrile group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-(methylsulfanyl)benzonitrile typically involves the iodination of 5-(methylsulfanyl)benzonitrile. One common method is the Sandmeyer reaction, where the corresponding diazonium salt is treated with potassium iodide. The reaction conditions often include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Aqueous or organic solvents such as acetonitrile or ethanol.

Reagents: Sodium nitrite, hydrochloric acid, and potassium iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

2-Iodo-5-(methylsulfanyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and catalysts (e.g., copper(I) iodide).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a palladium catalyst), solvents (e.g., ether, ethanol).

Major Products

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Oxidation: 2-Iodo-5-(methylsulfinyl)benzonitrile or 2-Iodo-5-(methylsulfonyl)benzonitrile.

Reduction: 2-Iodo-5-(methylsulfanyl)benzylamine.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

2-Iodo-5-(methylsulfanyl)benzonitrile is characterized by the presence of an iodine atom and a methylthio group attached to a benzonitrile framework. This compound can be synthesized through various methods involving halogenation and nucleophilic substitution reactions. Its chemical formula is C9H8INS, with a molecular weight of approximately 275.14 g/mol.

The compound has shown potential as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against specific targets:

- Antiviral Activity : Research indicates that compounds with similar structural motifs exhibit antiviral properties, particularly against HIV and other viral infections. The presence of iodine may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes .

- Antimicrobial Properties : Compounds containing sulfur and iodine have been studied for their antimicrobial effects. The methylthio group may contribute to the overall efficacy against bacterial strains, making this compound a candidate for further exploration in antimicrobial drug development .

Biological Assays and Research Applications

This compound is employed in various biological assays due to its buffering capabilities and stability:

- Cell Culture Applications : The compound serves as a non-ionic organic buffering agent, maintaining pH levels in cell cultures within the optimal range (6-8.5). This property is crucial for experiments requiring precise pH control .

- Enzyme Inhibition Studies : Its structural features make it suitable for studies involving enzyme inhibition, particularly in metabolic pathways where iodine-containing compounds have shown significant inhibitory effects .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in research settings:

- Case Study 1 : A study demonstrated that derivatives of benzonitrile with iodine substitutions exhibit enhanced activity against specific cancer cell lines, suggesting that this compound could be further modified to develop novel anticancer agents .

- Case Study 2 : Research focusing on the synthesis of nitriles from aldehydes using catalytic systems has included this compound as a key intermediate, showcasing its versatility in organic synthesis methodologies .

Mecanismo De Acción

The mechanism of action of 2-Iodo-5-(methylsulfanyl)benzonitrile depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways and targets can vary based on the specific context of its use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Iodo-5-(methylthio)benzonitrile

- 2-Iodo-4-(methylsulfanyl)benzonitrile

- 2-Bromo-5-(methylsulfanyl)benzonitrile

Uniqueness

2-Iodo-5-(methylsulfanyl)benzonitrile is unique due to the specific positioning of the iodine and methylsulfanyl groups on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for specific applications and transformations that may not be possible with other similar compounds.

Actividad Biológica

2-Iodo-5-(methylsulfanyl)benzonitrile (CAS No. 127049-97-2) is an organosulfur compound that has garnered attention in recent years for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with appropriate iodinated benzene derivatives.

- Reagents and Conditions : The reaction often employs methyl sulfide as a nucleophile in the presence of a base, such as potassium carbonate, under reflux conditions to facilitate the introduction of the methylsulfanyl group.

- Final Product : The final compound is purified through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

- Bacterial Inhibition : In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains were reported, indicating its potential as an antibacterial agent .

- Fungal Activity : Additionally, the compound demonstrated antifungal properties against common fungal strains, suggesting its utility in treating infections caused by fungi .

Anticancer Activity

The compound's anticancer properties have been explored through various assays:

- Cell Line Studies : In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound induces apoptosis and inhibits cell proliferation. The IC50 values were determined in the range of 10-20 µM, indicating a moderate level of potency .

- Mechanism of Action : It is hypothesized that the compound interacts with cellular signaling pathways involved in apoptosis, potentially affecting the expression of genes related to cell survival and death.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, disrupting normal cellular functions.

- Receptor Modulation : There is evidence suggesting that it could modulate receptor activity, influencing signal transduction pathways critical for cell growth and survival.

- Oxidative Stress Induction : The presence of sulfur in its structure may contribute to increased oxidative stress within cells, leading to apoptosis in cancerous cells.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, reporting significant inhibition at concentrations as low as 50 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Candida albicans | 100 |

Propiedades

IUPAC Name |

2-iodo-5-methylsulfanylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INS/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFHJIFLIWNVOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)I)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.